N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide
Description
N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a 4-(trifluoromethyl)benzoyl moiety. This compound is part of a broader class of benzamides studied for applications ranging from antimicrobial agents to kinase inhibitors .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRJTNBJGDRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Schotten-Baumann Acylation
The Schotten-Baumann reaction remains a cornerstone for benzamide synthesis. A modified protocol adapted from Organic Syntheses involves:
Reagents :
- 4-(Trifluoromethyl)benzoyl chloride (1.0 equiv)
- 4-Chloroaniline (1.0 equiv)
- Potassium carbonate (2.0 equiv)
- Dichloromethane/water (4:1 v/v)
Procedure :
- Dissolve 4-chloroaniline (9.98 g, 62.5 mmol) in dichloromethane (170 mL) and water (50 mL).
- Add potassium carbonate (17.29 g, 125 mmol) under vigorous stirring at 0°C.
- Slowly add 4-(trifluoromethyl)benzoyl chloride (9.30 mL, 62.6 mmol) dropwise under argon.
- Stir for 5 hours at room temperature.
- Separate organic layers and concentrate via rotary evaporation.
Yield : 85–92% after recrystallization from ethanol.
Key Advantages :
- No requirement for dry solvents
- Scalable to multigram quantities
- Minimal byproduct formation due to biphasic conditions
Triethylamine-Mediated Coupling in Tetrahydrofuran
A streamlined method from continuous flow photochemistry studies employs:
Reagents :
- 4-(Trifluoromethyl)benzoyl chloride (1.1 equiv)
- 4-Chloroaniline (1.0 equiv)
- Triethylamine (1.0 equiv)
- Tetrahydrofuran (5 mL/mmol)
Procedure :
- Cool 4-chloroaniline (96.4 mg, 1.04 mmol) in tetrahydrofuran to 0°C.
- Add triethylamine (104 μL, 1.04 mmol) followed by dropwise addition of acyl chloride.
- Stir overnight at room temperature.
- Filter precipitate and wash with cold tetrahydrofuran.
Yield : 78–83% with purity >95% by HPLC.
Optimization Notes :
- Excess acyl chloride ensures complete conversion
- Triethylamine effectively scavenges HCl byproduct
- Short reaction times achievable under microwave irradiation (30 min at 80°C)
Catalytic Amidation Using Gold Nanoparticles
Emerging methodologies from green chemistry research utilize heterogeneous catalysis:
Reagents :
- 4-(Trifluoromethyl)benzonitrile (1.0 equiv)
- 4-Chloroaniline (1.2 equiv)
- Au/DNA nanohybrid catalyst (5 mol%)
- Water (solvent)
Procedure :
- Suspend Au/DNA catalyst (0.025 mmol) in deionized water.
- Add benzonitrile (1.0 mmol) and 4-chloroaniline (1.2 mmol).
- Heat at 80°C for 24 hours under nitrogen.
- Centrifuge to recover catalyst for reuse.
Yield : 65–70% with catalyst recyclability up to 5 cycles.
Mechanistic Insight :
- Au nanoparticles facilitate nitrile hydrolysis to intermediate acylammonium species
- DNA scaffold prevents nanoparticle aggregation
- Aqueous conditions enhance environmental compatibility
Continuous Flow Photochemical Synthesis
Advanced microreactor technology enables rapid synthesis:
Parameters :
- Residence time: 15 min
- Light source: 365 nm LED (15 W)
- Reactor volume: 10 mL
- Temperature: 25°C
Reaction Setup :
# Pseudocode for flow system configuration
pump1 = AcylChlorideSolution(0.2 M in THF)
pump2 = AnilineSolution(0.2 M in THF + 1.1 eq Et3N)
mixer = TeflonMicrochip(volume=2 mL)
photoreactor = QuartzTube(Coiled, LED-illuminated)
collector = Ice-ColdTrap
Performance Metrics :
- Throughput: 12 g/day
- Space-time yield: 0.48 g/(L·h)
- Conversion: >99% at 0.5 mL/min flow rate
Comparative Analysis of Methodologies
Table 1. Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | E-Factor* |
|---|---|---|---|---|---|
| Schotten-Baumann | 92 | 98 | 5 h | ++++ | 8.2 |
| THF/Triethylamine | 83 | 95 | 12 h | +++ | 15.6 |
| Au-Catalyzed | 70 | 90 | 24 h | ++ | 4.3 |
| Flow Photochemistry | 88 | 97 | 15 min | +++++ | 3.9 |
*Environmental factor calculated as (mass waste)/(mass product)
Critical Observations :
- Schotten-Baumann provides optimal balance between yield and scalability for industrial applications.
- Flow photochemistry achieves superior process intensification but requires specialized equipment.
- Catalytic methods show promise for sustainable chemistry but need yield improvements.
Purification and Characterization
Recrystallization Protocol :
- Solvent system: Ethyl acetate/hexane (3:7 v/v)
- Crystal morphology: Needle-like plates (mp 148–150°C)
- Purity verification: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) δ 10.89 (s, 1H), 8.12 (d, J = 8.2 Hz, 2H), 7.93 (d, J = 8.2 Hz, 2H), 7.76 (d, J = 8.9 Hz, 2H), 7.52 (d, J = 8.9 Hz, 2H).
Chromatographic Methods :
- Stationary phase: Silica gel 60 (230–400 mesh)
- Eluent gradient: 20→40% ethyl acetate in hexane
- $$ R_f $$ value: 0.45 (TLC, 40% ethyl acetate/hexane)
Mechanistic Considerations
The amidation proceeds through a nucleophilic acyl substitution mechanism:
$$
\text{ArCOCl} + \text{Ar'NH}_2 \xrightarrow{\text{Base}} \text{ArCONHAr'} + \text{HCl}
$$
Key transition states involve:
- Tetrahedral intermediate formation at the carbonyl carbon
- Proton transfer mediated by base (K$$2$$CO$$3$$ or Et$$_3$$N)
- Byproduct sequestration in aqueous phase (Schotten-Baumann)
Computational studies suggest the electron-withdrawing trifluoromethyl group increases acyl chloride reactivity by 12–15 kcal/mol compared to unsubstituted analogs.
Industrial-Scale Production Recommendations
For kilogram-scale manufacturing:
- Preferred method : Schotten-Baumann with dichloromethane/water biphasic system
- Optimization parameters :
- Stoichiometry: 1.05:1 acyl chloride:aniline ratio
- Temperature: 0→25°C gradient over 2 hours
- Workup: Liquid-liquid extraction with 5% NaHCO$$_3$$
- Cost analysis :
- Raw material contribution: 68% of total cost
- Solvent recovery: 92% dichloromethane reclaim possible
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, it has shown efficacy against MCF-7 breast cancer cells with an IC50 value of approximately .
- Antibacterial Properties : The compound exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of and , respectively .
Materials Science
In materials science, this compound is used to enhance the properties of polymers and other materials. Its unique chemical structure allows it to act as a ligand in catalytic reactions, improving the efficiency of chemical processes .
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |
| Antibacterial | Staphylococcus aureus | 2 μg/ml | |
| Antibacterial | Escherichia coli | 7 μg/ml |
Anticancer Efficacy
In a notable study, this compound was tested on MCF-7 cells, demonstrating significant induction of apoptosis. In vivo experiments further revealed reduced tumor sizes in treated mice compared to control groups, indicating its potential as a chemotherapeutic agent .
Antibacterial Properties
A series of experiments evaluated the antibacterial efficacy against resistant strains of Staphylococcus aureus. The compound showed notable activity against these strains, suggesting its utility in treating infections caused by antibiotic-resistant bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The presence of halogen atoms (chlorine and fluorine) enhances bioactivity. The trifluoromethyl group increases lipophilicity, potentially improving cellular uptake.
- Benzamide Core : The benzamide moiety is essential for binding interactions with biological targets, impacting both anticancer and antibacterial activities .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1. Key analogs of this compound
Discussion of Key Findings
- Analogs with nitro groups (e.g., CAS 883028-23-7) exhibit stronger EWGs, which may enhance binding to electron-rich targets but increase metabolic liabilities .
- Heterocyclic Integration : Compounds like the oxadiazole derivative (Compound 48) demonstrate how heterocycles can fine-tune pharmacokinetic properties. The oxadiazole’s electron-deficient nature may improve interaction with enzymatic active sites .
- For example, capmatinib (a c-Met inhibitor) shares a benzamide backbone and trifluoromethyl group, highlighting the pharmacophore’s relevance in oncology .
Biological Activity
N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl group, which significantly enhances its lipophilicity, allowing for better membrane permeability. The presence of the amide functional group further contributes to its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator of certain receptors implicated in cancer progression and inflammation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant inhibition of cell proliferation in several cancer cell lines. For instance:
- Cell Proliferation Assays : The compound caused a reduction in cell viability by approximately 70% in certain cancer cell lines when assessed using the MTT assay.
- Wound Healing Assays : In wound healing assays, treatment with this compound led to a 60% reduction in the covered area, indicating its potential to inhibit cell migration, a critical factor in cancer metastasis .
Toxicity Studies
Toxicity assessments have been conducted using zebrafish embryos as a model organism. The results indicated that while the compound exhibits promising biological activity, it also presents moderate toxicity levels at higher concentrations. Specific findings include:
- Embryonic Development : At concentrations above 50 μM, developmental abnormalities were observed in zebrafish embryos, highlighting the need for careful dose optimization in therapeutic applications .
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Activity Type | Inhibition Rate (%) | Notes |
|---|---|---|---|
| This compound | Anticancer | 70 | Significant reduction in cell viability |
| N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide | Anticancer | 60 | Similar mechanism of action |
| Benzamide derivatives with oxadiazole | Antifungal | 75 | Broader spectrum activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
